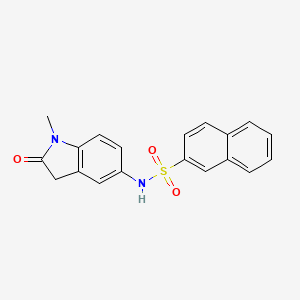
N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide, commonly known as NSC745887, is a small molecule inhibitor that has shown potential in cancer treatment. The compound was first synthesized in the laboratory and has since been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide involves the reaction of 1-methyl-2-oxoindoline-5-sulfonamide with 2-naphthalenesulfonyl chloride in the presence of a base.
Starting Materials
1-methyl-2-oxoindoline-5-sulfonamide, 2-naphthalenesulfonyl chloride, Base (e.g. triethylamine)
Reaction
1. Dissolve 1-methyl-2-oxoindoline-5-sulfonamide in a suitable solvent (e.g. DMF, DMSO), 2. Add a base (e.g. triethylamine) to the solution and stir for 10-15 minutes, 3. Add 2-naphthalenesulfonyl chloride to the solution and stir for 2-3 hours at room temperature, 4. Quench the reaction by adding water and stirring for 10-15 minutes, 5. Collect the precipitate by filtration and wash with water, 6. Dry the product under vacuum to obtain N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide
作用機序
NSC745887 works by inhibiting the activity of the enzyme N-myristoyltransferase (NMT). NMT is essential for the survival of cancer cells, and its inhibition leads to the death of cancer cells. NSC745887 binds to the active site of NMT and prevents it from functioning properly, leading to the inhibition of cancer cell growth.
生化学的および生理学的効果
NSC745887 has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell migration and invasion, and induce cell cycle arrest. NSC745887 has also been found to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes.
実験室実験の利点と制限
NSC745887 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized in the laboratory. It has shown promising results in various cancer cell lines and animal models. However, NSC745887 also has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for NSC745887 research. One direction is to improve the compound's solubility and bioavailability to increase its effectiveness in vivo. Another direction is to study the compound's potential in combination with other cancer treatments, such as chemotherapy and radiation therapy. NSC745887 can also be further studied for its potential in treating other diseases, such as viral infections and autoimmune diseases. Finally, the compound can be further optimized to improve its selectivity and reduce off-target effects.
Conclusion:
NSC745887 is a small molecule inhibitor that has shown potential in cancer treatment. The compound's mechanism of action, biochemical and physiological effects, and potential applications in scientific research have been extensively studied. NSC745887 has several advantages for lab experiments, but also has some limitations. There are several future directions for NSC745887 research, including improving its solubility and bioavailability, studying its potential in combination with other cancer treatments, and optimizing its selectivity.
科学的研究の応用
NSC745887 has shown potential in various scientific research applications, including cancer treatment. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to be effective against various types of cancer, including breast, lung, and colon cancer. NSC745887 has also been studied for its potential in treating drug-resistant cancer cells.
特性
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-21-18-9-7-16(10-15(18)12-19(21)22)20-25(23,24)17-8-6-13-4-2-3-5-14(13)11-17/h2-11,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWLIMCWXKWMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2792827.png)
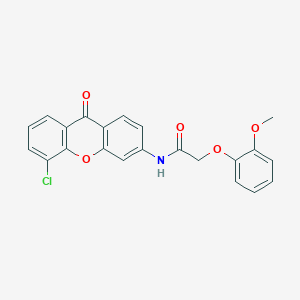
![N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2792829.png)
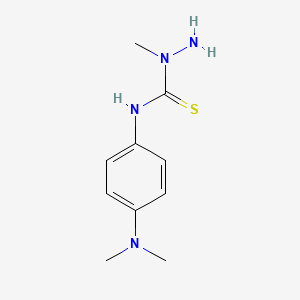
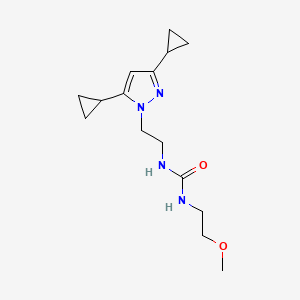
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B2792834.png)
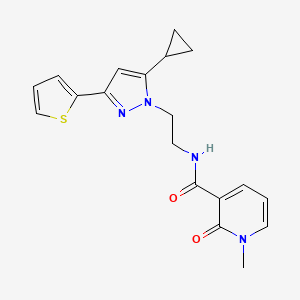
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2792841.png)
![(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2792842.png)
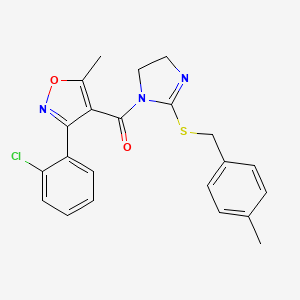
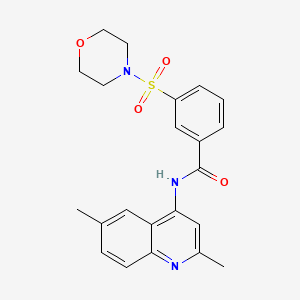
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((5-chloro-2-methylphenyl)amino)acrylonitrile](/img/structure/B2792845.png)
![N-Methyl-N-[2-[methyl(1-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2792846.png)
![3-(3-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2792849.png)